4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride
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Overview
Description
4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C12H12BrClN4 and a molecular weight of 327.61 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride typically involves the reaction of 6-bromoindole with pyrimidine-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the indole ring can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Oxidized products such as oxides and hydroxides.
Reduction Reactions: Reduced derivatives with altered functional groups.
Scientific Research Applications
4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloroindolin-1-yl)pyrimidin-2-amine hydrochloride
- 4-(6-Fluoroindolin-1-yl)pyrimidin-2-amine hydrochloride
- 4-(6-Methylindolin-1-yl)pyrimidin-2-amine hydrochloride
Uniqueness
4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity to molecular targets .
Properties
IUPAC Name |
4-(6-bromo-2,3-dihydroindol-1-yl)pyrimidin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4.ClH/c13-9-2-1-8-4-6-17(10(8)7-9)11-3-5-15-12(14)16-11;/h1-3,5,7H,4,6H2,(H2,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVUXTCKISDGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)Br)C3=NC(=NC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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